molecular formula C21H25N3O4 B7179868 N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide

Cat. No.: B7179868
M. Wt: 383.4 g/mol
InChI Key: QITAFAPBPCOIGF-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and pyridine rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-5-4-6-17(22-14)20(25)23-16-9-11-24(12-10-16)21(26)15-7-8-18(27-2)19(13-15)28-3/h4-8,13,16H,9-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITAFAPBPCOIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the acylation of 3,4-dimethoxybenzoic acid with piperidine, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.

    Medicine: Due to its potential pharmacological properties, it is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide
  • N-(piperidine-4-yl)benzamide
  • 1,4-disubstituted piperidines

Uniqueness

N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and ring systems. The presence of both piperidine and pyridine rings, along with the dimethoxybenzoyl group, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and for developing novel materials with specific functionalities.

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